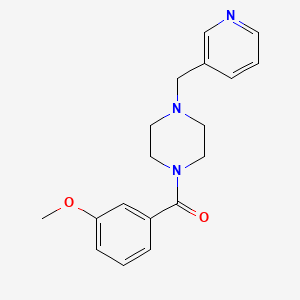

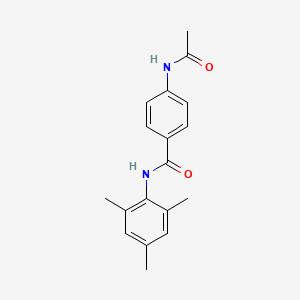

4-(acetylamino)-N-mesitylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(acetylamino)-N-mesitylbenzamide, also known as N-(4-acetamidophenyl)-4-mesitylbenzamide, is a chemical compound that belongs to the class of amides. This compound is widely used in scientific research due to its unique properties, such as its ability to inhibit protein-protein interactions and its potential as a drug candidate. In

科学的研究の応用

Alzheimer's Disease Research

4-(acetylamino)-N-mesitylbenzamide has implications in Alzheimer's disease research. Studies demonstrate that histone deacetylase inhibitors, like 4-phenylbutyrate, can reverse memory deficits in Alzheimer's disease mouse models without altering β-amyloid burden. They decrease phosphorylated tau, potentially by increasing inactive glycogen synthase kinase 3β. This suggests their potential as novel treatments for Alzheimer's disease (Ricobaraza et al., 2009).

Cancer Therapy

CI-994 or N-acetyldinaline, a derivative of this compound, is being investigated as an antitumor cytostatic agent. It's a histone deacetylase (HDAC) inhibitor causing histone hyperacetylation in living cells and has shown promise in HCT-8 colon carcinoma cells (Kraker et al., 2003).

Acetylcholine and Visual Attention

In the study of visual attention, the role of acetylcholine, a ubiquitous cortical neuromodulator, is significant. Research in this area found that nicotine, which affects acetylcholine receptors, can alter visual responsiveness and contrast threshold, highlighting the importance of acetylcholine in visual perception and attention (Disney et al., 2007).

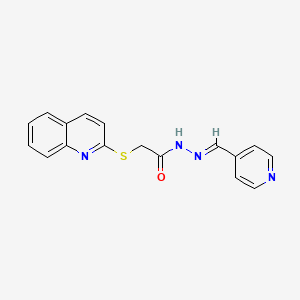

Histone Deacetylase Inhibition in Drug Development

N-acylhydrazone derivatives, designed from trichostatin A's structure, function as HDAC 6/8 dual inhibitors. They show promise in cancer therapy, affecting cell migration and inducing apoptosis, pointing towards HDAC6/8 as targets for future molecular therapies (Rodrigues et al., 2016).

Memory Enhancement

N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, related to this compound, have been studied as potential memory enhancers. These compounds, with acetylcholinesterase-inhibiting activity, have shown promise in enhancing memory retention, which is crucial in treating cognitive disorders (Piplani et al., 2018).

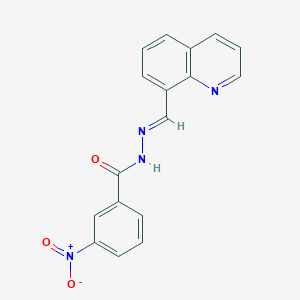

Histone Deacetylase Inhibitors in Anticancer Therapy

The development of histone deacetylase inhibitors is a significant area of research in cancer therapy. HDAC inhibitors have shown clinical activity against various human malignancies and have potential when combined with other therapeutic agents. Their role in modifying the activity of nonhistone proteins, including transcription factors, is also noteworthy (Drummond et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-acetamido-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-11-9-12(2)17(13(3)10-11)20-18(22)15-5-7-16(8-6-15)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQOMPDWWKSTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)